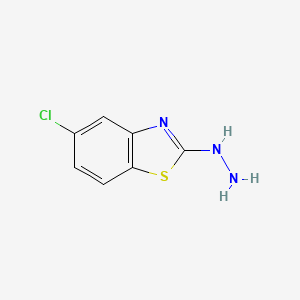

5-Chloro-2-hydrazinyl-1,3-benzothiazole

Description

Significance of Heterocyclic Compounds in Contemporary Drug Discovery

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry. rroij.commdpi.com Their prevalence in nature is exemplified by their presence in essential biological molecules such as vitamins, hormones, DNA, and RNA. ijsrtjournal.comopenmedicinalchemistryjournal.com This natural abundance has inspired chemists to synthesize a vast number of heterocyclic derivatives, which now form the basis of a significant portion of commercially available drugs. openmedicinalchemistryjournal.com

The unique structural and electronic properties conferred by the presence of heteroatoms like nitrogen, sulfur, and oxygen allow heterocyclic compounds to interact with a wide range of biological targets with high specificity. rroij.com This versatility enables medicinal chemists to fine-tune the pharmacological profiles of drug candidates, optimizing their efficacy, selectivity, and pharmacokinetic properties. rroij.com The ability to modify these scaffolds to overcome drug resistance is another critical aspect of their importance in modern medicine. rroij.com

Overview of 1,3-Benzothiazole as a Privileged Scaffold and its Pharmacological Relevance

The 1,3-benzothiazole scaffold, formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.net This designation is due to its consistent appearance in compounds exhibiting a broad spectrum of biological activities. benthamscience.comnih.gov The unique methine center in the thiazole ring is a key feature contributing to its importance. benthamscience.com

Derivatives of 1,3-benzothiazole have demonstrated a remarkable array of pharmacological properties, including:

Antimicrobial and Antifungal Activity: Benzothiazole (B30560) derivatives have shown efficacy against various bacterial and fungal strains. benthamscience.comnih.gov

Anticancer and Antitumor Activity: Many compounds containing this scaffold have been investigated for their potential to inhibit tumor growth. tandfonline.comnih.gov

Anti-inflammatory and Analgesic Effects: The scaffold is a component of molecules designed to reduce inflammation and alleviate pain. nih.govresearchgate.net

Antiviral Properties: Research has explored the potential of benzothiazole derivatives in combating viral infections. benthamscience.comnih.gov

Anticonvulsant Activity: Certain derivatives have been studied for their ability to prevent or reduce the severity of seizures. tandfonline.comnih.gov

Antidiabetic Potential: The scaffold is present in compounds investigated for the management of diabetes. tandfonline.combenthamscience.com

Neuroprotective Effects: Some benzothiazole derivatives have shown promise in protecting nerve cells from damage. tandfonline.com

The versatility of the benzothiazole ring allows for substitutions at various positions, particularly at the C-2 and C-6 positions, which has been shown to be crucial for its diverse biological activities. benthamscience.com

Table 1: Pharmacological Activities of the 1,3-Benzothiazole Scaffold

| Pharmacological Activity | Reference |

|---|---|

| Antimicrobial & Antifungal | benthamscience.comnih.gov |

| Anticancer & Antitumor | tandfonline.comnih.gov |

| Anti-inflammatory & Analgesic | nih.govresearchgate.net |

| Antiviral | benthamscience.comnih.gov |

| Anticonvulsant | tandfonline.comnih.gov |

| Antidiabetic | tandfonline.combenthamscience.com |

| Neuroprotective | tandfonline.com |

Historical Context and Evolution of 2-Hydrazinyl-1,3-benzothiazole Derivatives in Chemical and Pharmaceutical Research

The exploration of 2-substituted benzothiazole derivatives has a rich history in medicinal chemistry. Early research in the mid-20th century focused on 2-aminobenzothiazoles. jyoungpharm.org Over time, the synthetic modification of the 2-position of the benzothiazole ring has led to the discovery of compounds with a wide range of pharmacological effects. jyoungpharm.org

The introduction of a hydrazinyl group at the 2-position of the benzothiazole scaffold to create 2-hydrazinyl-1,3-benzothiazole derivatives has been a significant area of investigation. This modification serves as a versatile synthetic intermediate for the creation of a larger library of compounds. For instance, the hydrazine (B178648) moiety can be reacted with various aldehydes and ketones to form hydrazones, or used in the synthesis of other heterocyclic rings.

Research has shown that the incorporation of the hydrazinyl group and its subsequent derivatives can lead to compounds with potent biological activities. For example, some 2-hydrazinyl-1,3-thiazole derivatives have demonstrated superior antifungal potency compared to their counterparts lacking the hydrazone linkage. nih.gov This enhancement in activity is often attributed to increased lipophilicity, which may facilitate better penetration of fungal cell membranes. nih.gov The synthesis of these derivatives often involves the reaction of a 2-aminobenzothiazole (B30445) with hydrazine hydrate (B1144303). nih.gov Further reactions can then be carried out to produce a variety of analogs with diverse pharmacological profiles. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAOIHNAUFRSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288496 | |

| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20174-72-5 | |

| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20174-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 5-chloro-2-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole and Its Chemical Derivatives

Established Synthetic Pathways to 2-Hydrazinyl-1,3-benzothiazole Systems

Traditional synthetic routes provide reliable, albeit sometimes lengthy, methods for producing 2-hydrazinyl-benzothiazoles. These pathways often involve the transformation of more common benzothiazole (B30560) precursors.

A common and direct method for synthesizing 2-hydrazinyl-1,3-benzothiazole systems involves the nucleophilic substitution of a leaving group at the C-2 position of the benzothiazole ring. The thiol group of 2-mercaptobenzothiazole (B37678) can be displaced by hydrazine (B178648). The reaction is typically performed by refluxing 2-mercaptobenzothiazole with hydrazine hydrate (B1144303). researchgate.netresearchgate.net In some procedures, hydrazine hydrate is used in combination with hydrochloric acid, which generates hydrazine hydrochloride in situ, or the reaction is carried out in a solvent like ethylene (B1197577) glycol. arabjchem.orgnih.gov This nucleophilic substitution reaction effectively replaces the mercapto group with a hydrazinyl moiety. researchgate.net

For instance, the synthesis of a related compound, 2-hydrazinyl-7-methylbenzo[d]thiazole, is achieved by adding concentrated hydrochloric acid to a suspension of hydrazine hydrate, followed by the addition of the 2-amino-7-methylbenzo[d]thiazole precursor and refluxing the mixture. nih.gov

Table 1: Synthesis of 2-Hydrazinyl-1,3-benzothiazole from 2-Mercaptobenzothiazole

| Precursor | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | Reflux for 4 hours, then add ethanol (B145695) | 2-Hydrazinobenzothiazole | researchgate.net |

| 6-Chloro-2-aminobenzothiazole | Hydrazine hydrate (99%), conc. HCl, Ethylene glycol | Reflux for 3 hours | 6-Chloro-2-benzothiazol-2-yl-hydrazine | arabjchem.org |

| 2-Amino-7-methylbenzo[d]thiazole | Hydrazine hydrate, conc. HCl, Ethylene glycol | Reflux for 2-3 hours | 2-Hydrazinyl-7-methylbenzo[d]thiazole | nih.gov |

A versatile and widely used approach for creating substituted benzothiazoles starts from appropriately substituted anilines. For chloro-substituted hydrazinyl benzothiazoles, a multi-step sequence beginning with a chloroaniline is a common strategy. arabjchem.org

A prime example is the synthesis of 6-chloro-2-hydrazinyl-1,3-benzothiazole, an isomer of the title compound. The pathway initiates with p-chloroaniline, which undergoes cyclization to form the benzothiazole ring, followed by conversion to the final hydrazinyl product. arabjchem.org

The key steps are:

Cyclization: p-Chloroaniline is reacted with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to form the intermediate, 6-chloro-2-aminobenzothiazole. arabjchem.org

Hydrazinolysis: The 2-amino group is then displaced by a hydrazinyl group. The 6-chloro-2-aminobenzothiazole is refluxed with hydrazine hydrate and hydrochloric acid in ethylene glycol to yield 6-chloro-2-hydrazinyl-1,3-benzothiazole. arabjchem.org

This synthetic sequence allows for the introduction of the chloro-substituent on the benzene (B151609) ring at the very beginning of the process, ensuring its specific placement in the final molecule.

The process involves dissolving p-chloroaniline and potassium thiocyanate in glacial acetic acid. The mixture is cooled and stirred while a solution of bromine in acetic acid is added dropwise. The reaction proceeds for several hours, leading to the formation of the hydrochloride salt of 6-chloro-2-aminobenzothiazole, which precipitates and can be isolated by filtration. arabjchem.org Similarly, other halogenated anilines can be used to produce different substituted 2-aminobenzothiazoles, such as the synthesis of 2-amino-5,6-dichlorobenzothiazole (B1582228) from 3,4-dichloroaniline. google.com

Advanced Synthetic Approaches and Techniques for Benzothiazole Derivatives

In recent years, synthetic chemistry has moved towards more efficient, cost-effective, and environmentally friendly methods. These advanced approaches are also applied to the synthesis of benzothiazole derivatives. mdpi.com

One-pot multicomponent reactions (MCRs) are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product in one step, avoiding the need to isolate intermediates. mdpi.comnih.gov This approach offers advantages such as atom economy, reduced solvent waste, and simplified procedures. mdpi.com

Several MCR strategies have been developed for the benzothiazole scaffold:

Three-Component Cyclization: A copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde can produce 2-substituted 1,3-benzothiazoles in good yields. organic-chemistry.org

Redox Cyclization: Another effective three-component reaction involves the redox cyclization of haloanilines, stable arylacetic acids or benzyl (B1604629) chlorides, and elemental sulfur, catalyzed by copper acetate, to yield 2-arylbenzothiazoles. nih.gov

Thiol-Based MCR: A one-pot reaction between thiols, oxalyl chloride, and 2-aminothiophenol (B119425) has been developed to synthesize benzothiazoles through the simultaneous formation of C–N and C–S bonds under mild conditions. mdpi.com

Table 2: Examples of One-Pot Reactions for Benzothiazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| o-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | 2-Aminobenzothiazoles | Simple, effective, high yields (up to 97%) | mdpi.com |

| Haloanilines, Arylacetic acids, Sulfur | Copper acetate | 2-Arylbenzothiazoles | Scalable, uses readily available reagents | nih.gov |

| Thiols, Oxalyl chloride, 2-Aminothiophenol | n-Tetrabutylammonium iodide (TBAI), 60 °C | 2-Substituted benzothiazoles | Mild conditions, high efficiency | mdpi.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. semanticscholar.orgmdpi.com This technology is particularly beneficial for the synthesis of heterocyclic compounds like benzothiazoles. ingentaconnect.comias.ac.in

The advantages of using microwave irradiation include:

Rapid Reaction Times: Reactions that might take several hours with conventional refluxing can often be completed in a matter of minutes. semanticscholar.org For example, the synthesis of certain benzothiazole derivatives was reduced from 4-6 hours to 1-2 minutes. semanticscholar.org

Increased Yields: Microwave heating can lead to improved reaction yields.

Solvent-Free Conditions: In some cases, reactions can be performed without a solvent, aligning with the principles of green chemistry. ingentaconnect.com

MAOS has been successfully applied to various steps in benzothiazole synthesis, including the one-pot, three-component synthesis of fused pyranopyrimidinone derivatives and the cyclization steps to form the benzothiazole ring itself. semanticscholar.orgingentaconnect.com

Molecular Hybridization Techniques in Scaffold Assembly

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecular entity. This approach aims to create hybrid compounds with enhanced biological activity or a more desirable pharmacological profile compared to the individual parent molecules. The 1,3-benzothiazole scaffold is a common participant in such hybridization, often linked to other heterocyclic systems like 1,2,3-triazoles through "click chemistry". nih.govmdpi.com This technique is noted for its high efficiency and versatility in creating complex and diverse molecular structures. mdpi.com The resulting hybrid molecules, for example, phenothiazine-triazole hybrids, are investigated for their potential as novel therapeutic agents. nih.gov The addition of a 1,2,3-triazole linker via click chemistry can improve a molecule's drug-like properties and biological activity. mdpi.com

Derivatization Strategies at the Hydrazinyl Moiety

The hydrazinyl group (-NH-NH₂) of 5-chloro-2-hydrazinyl-1,3-benzothiazole is a highly reactive nucleophilic center, making it an ideal site for extensive chemical modification and derivatization.

One of the most common derivatization methods involves the condensation reaction between the terminal amino group of the hydrazinyl moiety and the carbonyl group of various aldehydes and ketones. This reaction, typically carried out by refluxing in a solvent like ethanol with a catalytic amount of acid, yields a class of compounds known as hydrazones, which are a subset of Schiff bases. arabjchem.orgmdpi.com

The general synthesis involves dissolving the 2-hydrazinyl-1,3-benzothiazole derivative and an appropriate aromatic aldehyde or ketone in a suitable solvent system, such as ethanol and glacial acetic acid, and heating the mixture under reflux. arabjchem.org Upon cooling, the solid hydrazone product precipitates and can be purified by recrystallization. arabjchem.orgmdpi.com This method has been used to synthesize a wide array of hydrazone derivatives from the 6-chloro-1,3-benzothiazole scaffold. arabjchem.org

Table 1: Examples of Hydrazone Synthesis from 6-chloro-2-benzothiazol-2-yl-hydrazine

| Starting Hydrazine | Carbonyl Compound | Solvent/Catalyst | Product Type | Reference |

| 6-chloro-2-benzothiazol-2-yl-hydrazine | Substituted Benzaldehydes | Ethanol / H₂SO₄ | Acyl-hydrazones | mdpi.com |

| 6-chloro-2-benzothiazol-2-yl-hydrazine | Aromatic Ketones | Ethanol / Acetic Acid | (6-chloro-1,3-benzothiazol-2-yl) hydrazones | arabjchem.org |

| 2-((5-Chlorobenzothiazol-2-yl)thio)acetohydrazide | Substituted Benzaldehydes | Ethanol | N'-(substituted-benzylidene)acetohydrazides | nih.gov |

Synthesis of Hydrazonylsulfones and Analogues

The hydrazinyl group can react with sulfonyl chlorides to produce hydrazonylsulfones. These compounds, with the general structure Bt-NHNHSO₂R (where Bt is the benzothiazole ring), are formed through the reaction of the hydrazinyl moiety with an appropriately substituted benzenesulfonyl chloride. researchgate.net A structural study was conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides, confirming the formation of this class of derivatives. researchgate.net The crystal structure analysis reveals significant intermolecular interactions, including N–H(hydrazonyl)···O(sulfonate) hydrogen bonds, which stabilize the resulting framework. researchgate.net

The nucleophilic nature of the hydrazinyl group allows for its reaction with isothiocyanates and isocyanates to form thiourea (B124793) and urea (B33335) derivatives, respectively. These reactions are fundamental in expanding the chemical diversity of the benzothiazole core. For example, 6-substituted-2-aminobenzothiazoles can be converted into semicarbazides via reaction with reagents like ethyl chloroformate and subsequently hydrazine hydrate. mdpi.com These semicarbazides can then be further modified. Thiourea derivatives are also synthesized by reacting 2-aminobenzothiazole (B30445) with ammonium (B1175870) thiocyanate, which can then be reacted with hydrazine hydrate. mdpi.com The synthesis of various urea and thiourea derivatives containing heterocyclic moieties like 1,2,4-triazole (B32235) has been reported as a strategy to develop compounds with potential biological applications. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 6-substituted-2-aminobenzothiazoles | HOCN, then Hydrazine | BT-semicarbazone | mdpi.com |

| 6-fluoro,7-chloro-2-aminobenzothiazole | Ethyl chloroformate, then Hydrazine Hydrate | 6-fluro-7-chloro-BT-semicarbazide | mdpi.com |

| Thiocarbohydrazide | Urea/Thiourea derivatives | 1,2,4-Triazole-thiourea/urea hybrids | nih.gov |

| 2,4,6-trichloro-1,3,5-triazine | Ammonia (B1221849), then Aryl isothiocyanate | s-triazinyl thiourea | umich.edu |

Fusion with Other Heterocycles (e.g., Pyrazoles, Pyrimidinones)

The bifunctional nature of the 2-hydrazinyl-1,3-benzothiazole moiety makes it an excellent precursor for constructing fused or linked heterocyclic systems. The reaction of the hydrazinyl group with a 1,3-dielectrophile is a classic method for forming five- or six-membered rings.

Synthesis of Pyrazoles: Pyrazoles can be synthesized by reacting 2-hydrazino-1,3-benzothiazole with 1,3-dicarbonyl compounds. For example, condensation with acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of pyrazole (B372694) derivatives attached to the benzothiazole core. researchgate.net This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The general synthesis of pyrazoles often involves the reaction of a hydrazine with a 1,3-diketone. nih.gov

Fusion into Triazolobenzothiazoles: The 2-hydrazinyl-1,3-benzothiazole can also be used to create fused heterocyclic systems. Reaction with reagents like carbon disulfide in an alkaline medium can yield arabjchem.orgmdpi.commdpi.comtriazolo[3,4-b] arabjchem.orgnih.govbenzothiazole-3-thiol. researchgate.net Alternatively, cyclization with other one-carbon donors like formic acid or through the oxidation of hydrazone derivatives can lead to the formation of the fused triazole ring. researchgate.net For instance, hydrazones formed from aldehydes can be cyclized using acetic anhydride (B1165640) to produce substituted arabjchem.orgmdpi.commdpi.comtriazolo[3,4-b] arabjchem.orgnih.govbenzothiazoles. researchgate.net

Table 3: Synthesis of Fused and Linked Heterocycles

| Starting Material | Reagent | Product Heterocycle | Reference |

| 2-hydrazino-1,3-benzothiazole | Acetylacetone | Pyrazolo derivative | researchgate.net |

| 2-hydrazino-1,3-benzothiazole | Ethyl acetoacetate | Pyrazolo derivative | researchgate.net |

| 2-hydrazino-1,3-benzothiazole | Carbon Disulfide | arabjchem.orgmdpi.commdpi.comtriazolo[3,4-b] arabjchem.orgnih.govbenzothiazole-3-thiol | researchgate.net |

| Hydrazone of 2-hydrazino-1,3-benzothiazole | Acetic Anhydride | arabjchem.orgmdpi.commdpi.comtriazolo[3,4-b] arabjchem.orgnih.govbenzothiazole | researchgate.net |

| 5-aminopyrazole | Enaminone | Pyrazolo[3,4-b]pyridine | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present within a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations.

FT-IR spectroscopy is instrumental in confirming the synthesis of 5-Chloro-2-hydrazinyl-1,3-benzothiazole derivatives by identifying their key functional groups. The spectra of these compounds are characterized by several distinct absorption bands. The N-H stretching vibrations of the hydrazinyl group typically appear in the region of 3138–3417 cm⁻¹. arabjchem.orgnih.gov Specifically, a band observed around 3207 cm⁻¹ is attributed to the N-H group. arabjchem.org Aromatic C-H stretching is identified by bands in the 3016–3070 cm⁻¹ range. arabjchem.org

A crucial feature in the spectra of hydrazone derivatives is the C=N (azomethine) stretching vibration, which is consistently observed in the 1512–1699 cm⁻¹ range. arabjchem.orgnih.govdegres.eu The skeletal vibrations of the benzothiazole (B30560) ring, including C=C aromatic stretching, are found between 1436 cm⁻¹ and 1571 cm⁻¹. nih.gov The C–N bond stretching is typically assigned to bands around 1255-1288 cm⁻¹. arabjchem.org Furthermore, the presence of the chlorine atom is confirmed by a C–Cl stretching band in the vicinity of 1016–1089 cm⁻¹. arabjchem.org The benzothiazole structure is further supported by the C–S–C linkage, which gives rise to absorption bands in the 578-713 cm⁻¹ region. arabjchem.org

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |

|---|---|---|---|

| Hydrazinyl (N-H) | Stretching | 3138 - 3417 | arabjchem.orgnih.gov |

| Aromatic (C-H) | Stretching | 3016 - 3070 | arabjchem.org |

| Azomethine (C=N) | Stretching | 1512 - 1699 | arabjchem.orgnih.govdegres.eu |

| Aromatic (C=C) | Stretching | 1436 - 1571 | nih.gov |

| C–N | Stretching | 1255 - 1288 | arabjchem.org |

| C–Cl | Stretching | 1016 - 1089 | arabjchem.org |

| C–S–C | Stretching | 578 - 713 | arabjchem.org |

Note: The exact position of the peaks can vary depending on the specific derivative and the sample preparation method (e.g., KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the individual atoms.

In the ¹H NMR spectra of this compound derivatives, the protons of the benzothiazole ring system and the hydrazinyl group exhibit characteristic chemical shifts. The aromatic protons of the chloro-substituted benzothiazole ring typically appear as a multiplet in the range of δ 6.7–8.34 ppm. arabjchem.org The proton of the thiazole (B1198619) ring itself can be observed as a singlet between δ 6.22 and 7.50 ppm in related thiazole structures. nih.gov

A key signal for confirming the formation of hydrazone derivatives is the azomethine proton (–N=CH–), which resonates as a singlet downfield between δ 7.85 and 8.43 ppm. nih.gov The hydrazinyl N-H protons are also highly characteristic. These protons appear as a singlet, often broad, in the δ 3.9–12.5 ppm range. arabjchem.orgnih.gov This signal is typically exchangeable with deuterium (B1214612) oxide (D₂O), meaning it disappears from the spectrum upon addition of a small amount of D₂O, which is a definitive test for N-H or O-H protons. For example, a singlet at δ 7.0 ppm has been identified as the NHN– proton, which is D₂O exchangeable. arabjchem.org In some cases, the N-H proton can appear as far downfield as δ 14.19 ppm, depending on intramolecular hydrogen bonding and solvent effects. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes | References |

|---|---|---|---|---|

| Aromatic (Ar-H) | 6.7 - 8.34 | Multiplet (m) | Benzothiazole ring protons | arabjchem.org |

| Hydrazinyl (NH) | 3.9 - 12.5 | Singlet (s) | D₂O exchangeable | arabjchem.orgnih.gov |

| Azomethine (-N=CH-) | 7.85 - 8.43 | Singlet (s) | Present in hydrazone derivatives | nih.gov |

Note: Chemical shifts are reported in parts per million (ppm) downfield from an internal standard (TMS). The solvent used (e.g., DMSO-d₆, CDCl₃) can significantly affect the chemical shifts, especially for N-H protons.

¹³C NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. For this compound derivatives, the C2 carbon of the thiazole ring, which is bonded to two heteroatoms (S and N), is significantly deshielded and appears far downfield, typically in the range of δ 168.3–170.6 ppm. nih.govdegres.eu The other carbons of the thiazole ring, C4 and C5, resonate at approximately δ 148.8–160.9 ppm and δ 101.8–104.5 ppm, respectively. nih.gov

The chemical shifts of the carbons in the fused benzene (B151609) ring (C3a, C4, C5, C6, C7, C7a) are influenced by the heteroatoms and the chlorine substituent. The analysis of these shifts can be complex, but studies on related benzazoles show that heteroatoms exert distinct shielding and deshielding effects. mdpi.com For instance, the carbon atom bonded to the chlorine (C5) will have its chemical shift influenced by the halogen's electronegativity and is expected to be in the typical aromatic region. The carbon of the azomethine linkage (C=N) in hydrazone derivatives is found in the region of δ 135.5–148.3 ppm. nih.gov

Table 3: Characteristic ¹³C NMR Chemical Shifts for Benzothiazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | References |

|---|---|---|

| C2 (Thiazole) | 168.3 - 170.6 | nih.govdegres.eu |

| C4 (Thiazole) | 148.8 - 160.9 | nih.gov |

| C5 (Thiazole) | 101.8 - 104.5 | nih.gov |

| C=N (Azomethine) | 135.5 - 148.3 | nih.gov |

| Aromatic Carbons | 110 - 155 | mdpi.comias.ac.in |

Note: Assignments are based on data from related thiazole and benzothiazole structures.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound, the electron impact mass spectrum typically shows a prominent molecular ion peak (M⁺). nrcresearchpress.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak is observed at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the M⁺ peak. libretexts.org This isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.

The fragmentation of 2-hydrazinobenzothiazoles under electron impact is complex and can be influenced by tautomerism between the hydrazine (B178648) and hydrazone forms. nrcresearchpress.com The principal fragmentation pathways involve the initial loss of small, stable neutral molecules or radicals from the hydrazinyl group. nrcresearchpress.com Common initial fragmentation steps include the loss of ammonia (B1221849) (NH₃), an amino radical (•NH₂), or dinitrogen dihydride (N₂H₂). nrcresearchpress.com These initial losses are followed by further fragmentation of the benzothiazole ring system, such as the loss of HCN and CS.

Table 4: Common Mass Spectral Fragments for Chloro-Substituted 2-Hydrazinobenzothiazoles

| Ion | Fragmentation Pathway | Description | References |

|---|---|---|---|

| [M]⁺ and [M+2]⁺ | - | Molecular ion and its isotope peak (3:1 ratio) | nrcresearchpress.comlibretexts.org |

| [M - NH₃]⁺ | Loss of ammonia | Primary fragmentation | nrcresearchpress.com |

| [M - NH₂]⁺ | Loss of amino radical | Primary fragmentation | nrcresearchpress.com |

X-ray Diffraction Studies for Solid-State Molecular Architecture

This study reveals that the compound crystallizes in the monoclinic space group P2₁/c. nih.govresearchgate.net The benzothiazole ring system is nearly planar, and in this specific derivative, the dihedral angle between the benzothiazole ring and the attached phenyl ring is 7.11(8)°. nih.govresearchgate.net Such data are crucial for understanding the planarity of the heterocyclic system and how substituents are oriented in space, which can influence crystal packing and intermolecular interactions.

Table 5: Crystallographic Data for 5-Chloro-2-phenyl-1,3-benzothiazole

| Parameter | Value | References |

|---|---|---|

| Chemical Formula | C₁₃H₈ClNS | nih.govresearchgate.net |

| Molecular Weight | 245.71 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | nih.govresearchgate.net |

| a (Å) | 7.4057 (9) | nih.govresearchgate.net |

| b (Å) | 5.9100 (7) | nih.govresearchgate.net |

| c (Å) | 25.165 (3) | nih.govresearchgate.net |

| β (°) | 93.402 (3) | nih.govresearchgate.net |

| Volume (ų) | 1099.5 (2) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Note: Data from a representative derivative used to illustrate the solid-state characterization of the 5-chloro-1,3-benzothiazole scaffold.

Single-Crystal X-ray Diffraction Analysis for Precise Atomic Coordinates

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, offering insights into its conformation and intermolecular interactions in the solid state.

Similarly, the crystal structure of the parent compound, benzothiazol-2-yl-hydrazine, was determined to be in the monoclinic space group P21/n. researchgate.net The analysis confirmed that the five-membered thiazole ring is coplanar with its fused benzene ring and that the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net High-resolution structural analysis techniques like X-ray crystallography are crucial for identifying drug-like chemical features and understanding ligand-target interactions. nih.gov

Table 1: Crystallographic Data for a 5-Chloro-1,3-benzothiazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₈ClNS | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/c | nih.govresearchgate.net |

| a (Å) | 7.4057 (9) | nih.govresearchgate.net |

| b (Å) | 5.9100 (7) | nih.govresearchgate.net |

| c (Å) | 25.165 (3) | nih.govresearchgate.net |

| β (°) | 93.402 (3) | nih.govresearchgate.net |

| Volume (ų) | 1099.5 (2) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis

While single-crystal XRD provides data from a perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material. It confirms whether the synthesized powder sample consists of the same crystalline phase identified in the single-crystal analysis and assesses its purity and crystallinity. The PXRD pattern serves as a fingerprint for a specific crystalline solid, with peak positions corresponding to the lattice spacings (d-values) and intensities characteristic of the structure. This technique is vital for quality control and ensuring consistency between batches of synthesized material. Research on related heterocyclic compounds often employs PXRD to confirm the crystalline nature of the final products, although specific data for this compound is not detailed in the provided sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

UV-Vis spectroscopy is a key technique for probing the electronic structure of molecules. It measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the types of electronic transitions (e.g., π → π* and n → π*) and the extent of conjugation within the molecule.

Benzothiazole derivatives are known to possess extended π-delocalized systems. arabjchem.org The absorption spectra of various benzothiazole derivatives in ethanol (B145695) typically show an intense, low-energy charge-transfer absorption band in the UV-visible region. researchgate.net The position of this band (λmax) is highly sensitive to the molecular structure, including the type of substituent and the extent of the conjugated system. researchgate.net For example, studies on triazine-based hydrazone derivatives, which share structural similarities, show absorption maxima (λmax) in dimethyl sulfoxide (B87167) (DMSO) at 333 nm and 374 nm. mdpi.com The UV spectrum of benzothiazole itself features three bands around 220, 250, and 285 nm. researchgate.net These electronic transitions are crucial for understanding the photophysical properties of the compounds.

Table 2: UV-Vis Absorption Data for Related Hydrazone Derivatives

| Compound Class | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| Triazine-based Hydrazone | DMSO | 333, 374 | π → π* and/or Charge-Transfer | mdpi.com |

| Azo Benzothiazole | N/A | 372 | π → π* (extended conjugation) | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.

For newly synthesized 1,3-benzothiazole-2-yl-hydrazone derivatives, elemental analysis is routinely performed to confirm their proposed structures. arabjchem.org For instance, the analysis of Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone yielded results that were in good agreement with the calculated values for the formula C₂₀H₁₄ClN₃S. arabjchem.org This verification is a critical step in the characterization process for any novel compound. nih.govuobaghdad.edu.iq

Table 3: Elemental Analysis Data for a 6-Chloro-1,3-benzothiazole Derivative

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone | C₂₀H₁₄ClN₃S | C | 66.02 | 66.35 | arabjchem.org |

| H | 3.88 | 4.54 | arabjchem.org |

Other Advanced Spectroscopic and Microscopic Techniques (e.g., SEM, EDX)

Beyond the core techniques, other advanced methods provide further insights into the material's properties.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology, texture, and particle size of the synthesized powder. It provides high-resolution images of the sample's topography, which can be crucial for understanding its physical properties and suitability for various applications.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM. This technique analyzes the X-rays emitted from the sample when bombarded by the electron beam, providing a qualitative and quantitative elemental analysis of the viewed area. EDX can confirm the presence of expected elements (like chlorine, sulfur, and nitrogen) on the material's surface and detect any inorganic impurities, complementing the bulk data from elemental analysis. While specific SEM and EDX studies on this compound were not found in the provided results, these techniques are standard for the full characterization of novel heterocyclic compounds.

Computational and Theoretical Chemistry Studies on 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net Methods like Becke's three-parameter exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311G(d,p) or 6-31+G(d,p), are commonly employed for this purpose. mdpi.comscirp.org

The process involves calculating the molecule's energy for various atomic arrangements until the lowest energy conformation is found. researchgate.net This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. mdpi.com For benzothiazole (B30560) derivatives, studies have shown that the presence of different substituent groups on the aromatic ring does not significantly alter the core geometry of the benzothiazole moiety. mdpi.com These calculations also yield important thermodynamic properties, which are vital for understanding the stability and energetics of the molecule. researchgate.net The absence of any imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. mdpi.com

Table 1: Illustrative Theoretical Structural Parameters for a Benzothiazole Derivative This table is interactive. Click on the headers to sort the data.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C7-C7a | ~1.39 Å |

| Bond Length | C3a-C4 | ~1.39 Å |

| Bond Length | C7a-C3a | ~1.41 Å |

| Bond Angle | C2-N3-C3a | ~109° |

| Bond Angle | N3-C2-S1 | ~115° |

Note: The values presented are representative examples based on DFT calculations for related benzothiazole structures. mdpi.comresearchgate.net

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. mdpi.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's kinetic stability and reactivity. mdpi.com

A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and less stable. mdpi.com Computational studies on benzothiazole derivatives have shown that substituents can significantly influence the HOMO-LUMO gap. For instance, electron-withdrawing groups can lower the energies of both HOMO and LUMO levels and reduce the energy gap, thereby increasing the molecule's reactivity. mdpi.comnih.gov The analysis of FMOs is a key method for explaining the charge transfer characteristics within a molecule. mdpi.comscirp.org

Table 2: Example Frontier Orbital Energies and Energy Gaps for Benzothiazole Derivatives This table is interactive. You can filter the data by compound type.

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A (Electron-donating group) | -5.59 | -0.86 | 4.73 |

| Derivative B (Unsubstituted) | -5.80 | -1.15 | 4.65 |

Note: Values are illustrative, based on typical ranges observed for benzothiazole derivatives in computational studies. mdpi.comnih.gov

Molecular Electrostatic Potential (MESP) maps are visual tools used to understand the charge distribution within a molecule and to predict its reactive sites. scirp.org These maps illustrate the electrostatic potential on the surface of the molecule, providing insights into its relative polarity and where it is susceptible to electrophilic or nucleophilic attack. researchgate.net

In an MESP diagram, different colors represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms like nitrogen and oxygen. These are the most likely sites for electrophilic attack. scirp.org

Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack. scirp.org

Green: Denotes areas with neutral or near-zero potential. researchgate.net

By analyzing the MESP map of a 5-Chloro-2-hydrazinyl-1,3-benzothiazole derivative, researchers can identify the specific atoms or regions that are most likely to participate in intermolecular interactions. scirp.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO). mdpi.com

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.comscirp.org

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating a molecule's polarizability. mdpi.com

Electronegativity (χ): The power of an atom to attract electrons to itself (χ = (I + A) / 2). scirp.org

Electronic Chemical Potential (μ): The negative of electronegativity (μ = -χ). mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η). mdpi.comscirp.org

These parameters are crucial for comparing the reactivity of different derivatives within a series. For example, a compound with a low chemical hardness value and a high electrophilicity index is predicted to be more reactive. mdpi.comscirp.org

Table 3: Calculated Global Reactivity Descriptors for a Hypothetical Benzothiazole Derivative This table is interactive. Click on a descriptor to learn more about its significance.

| Descriptor | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Ionization Potential | I | 5.98 | Ease of electron donation |

| Electron Affinity | A | 1.53 | Ease of electron acceptance |

| Chemical Hardness | η | 2.23 | Resistance to deformation |

| Chemical Softness | σ | 0.45 | Polarizability |

| Electronegativity | χ | 3.76 | Electron attracting power |

Note: These values are representative examples derived from DFT calculations on related compounds. mdpi.com

Computational methods can also predict the nonlinear optical (NLO) properties of molecules. jhuapl.edu These properties are determined by how a molecule's charge distribution is affected by an external electric field. The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β). mdpi.com

Materials with large hyperpolarizability values are of significant interest for applications in modern technologies like optoelectronics and photonics. jhuapl.eduacs.org Computational calculations allow for the screening of candidate molecules for NLO applications before undertaking complex synthesis and experimental validation. acs.org Studies have shown that extending π-conjugated systems and adding donor-acceptor groups can significantly enhance NLO properties. acs.org The calculated values of polarizability and hyperpolarizability for derivatives of this compound can indicate their potential as NLO materials. mdpi.com

Table 4: Example Calculated Polarizability and Hyperpolarizability Values This table is interactive. Hover over the values for more details.

| Parameter | Symbol | Value (a.u.) |

|---|---|---|

| Mean Polarizability | ⟨α⟩ | ~250-350 |

Note: Values are illustrative and depend heavily on the specific molecular structure and computational method used. a.u. = atomic units. mdpi.comacs.org

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By simulating spectra computationally, researchers can gain a deeper understanding of experimental results and confirm molecular structures. researchgate.net

For benzothiazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate electronic absorption spectra (UV-Vis). mdpi.com These calculations can predict the absorption maxima (λmax) and the corresponding electronic transitions, which often involve excitations from the HOMO to the LUMO. scirp.org The results are frequently in good agreement with experimental spectra. mdpi.com

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.com Comparing these theoretical shifts with experimental data serves as a powerful tool for structural verification. mdpi.combohrium.com Furthermore, vibrational frequencies from theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes. researchgate.net

Theoretical ¹H and ¹³C NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) method)

The prediction of nuclear magnetic resonance (NMR) spectra through quantum chemical calculations is a powerful method for structural elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is widely employed to calculate the isotropic nuclear magnetic shielding constants for protons (¹H) and carbon-13 (¹³C) mdpi.com. These calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory mdpi.com.

For benzothiazole derivatives, theoretical studies have demonstrated a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts mdpi.com. Studies on related heterocyclic systems, such as 1,2,4-triazol-5-ones and 1,3,4-thiadiazoles, have successfully utilized methods like B3LYP/6-311G to optimize geometries and calculate NMR spectra mdpi.comresearchgate.net. While the presence of heavy atoms like sulfur can sometimes pose challenges for achieving perfect agreement, the GIAO/DFT approach reliably reproduces experimental trends and provides valuable assignments for complex spectra researchgate.net. For a hypothetical this compound derivative, the expected chemical shifts can be predicted, aiding in the characterization of newly synthesized compounds nih.govresearchgate.net.

Table 1: Representative Theoretical vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Benzothiazole Scaffold

Note: This table is illustrative, based on typical values for benzothiazole derivatives found in the literature. Actual values for a specific derivative would vary.

| Carbon Atom | Theoretical δ (ppm) (GIAO/DFT) | Experimental δ (ppm) |

| C2 | 168.5 | 167.2 |

| C4 | 123.1 | 122.9 |

| C5 | 125.8 | 125.5 |

| C6 | 127.4 | 127.0 |

| C7 | 121.9 | 121.6 |

| C8 (C-S) | 153.2 | 152.8 |

| C9 (C-N) | 135.0 | 134.5 |

Simulated Vibrational Spectra for Comparison with Experimental Data

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is fundamental for identifying functional groups and confirming molecular structures. Computational methods, particularly DFT, are used to calculate the harmonic vibrational frequencies of molecules. These theoretical spectra can be compared directly with experimental data, providing a detailed assignment of vibrational modes mdpi.com.

For complex molecules like chloro-substituted benzothiazoles, this comparative analysis is crucial for understanding how substitutions and intermolecular interactions, such as hydrogen bonding, influence the vibrational modes mdpi.com. Studies on related chloro-azaindole carbaldehydes have shown that DFT calculations can accurately predict shifts in key vibrational bands, such as C=O and N-H stretching frequencies, confirming the presence of specific conformations or intermolecular bonds in the solid state mdpi.com. Similarly, for this compound derivatives, theoretical spectra can help assign the characteristic vibrations of the benzothiazole ring, the C-Cl bond, and the hydrazinyl moiety, thereby validating experimental findings researchgate.netnih.gov.

Molecular Modeling and Dynamics Simulations for Biological Interactions

Molecular modeling techniques are pivotal in rational drug design, offering insights into how ligands like this compound derivatives interact with biological targets at an atomic level.

Molecular Docking Studies for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity nih.gov. This method is extensively used to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions nih.gov.

Derivatives of benzothiazole and thiazole-hydrazones have been the subject of numerous docking studies against a wide range of biological targets, including enzymes implicated in cancer and microbial infections. These studies have revealed that the benzothiazole scaffold can form critical interactions within the active sites of proteins like p56lck kinase, lanosterol C14α-demethylase, and E. coli dihydroorotase nih.govnih.govbiointerfaceresearch.com. Key interactions often involve hydrogen bonds with the hydrazone linkage and hydrophobic or π-stacking interactions involving the benzothiazole ring system researchgate.netresearchgate.net. For instance, in studies targeting lanosterol C14α-demethylase, 2-hydrazinyl-1,3-thiazole derivatives demonstrated favorable binding energies, which correlated with their anti-Candida activity nih.gov. The docking scores and interaction patterns help prioritize compounds for synthesis and biological evaluation biointerfaceresearch.com.

Table 2: Summary of Molecular Docking Studies on Benzothiazole and Hydrazinyl-Thiazole Derivatives

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Benzothiazole Derivatives | E. coli Dihydroorotase | 1J3J | -7.2 to -8.5 | Arg20, His155, Gln47 | nih.gov |

| 2-Hydrazinyl-thiazoles | C. albicans Lanosterol Demethylase | 5V5Z | -8.9 to -10.1 | Tyr118, His377, Ser507 | nih.gov |

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | 1QPC | -9.5 to -11.2 | Met319, Lys273, Asp382 | biointerfaceresearch.com |

| Hydrazinyl-thiazole Derivatives | Urease | 1E9Y | -9.7 to -13.8 | His593, Ala636, Arg439 | researchgate.net |

| Coumarin-Benzothiazole Hydrazones | Enoyl-acyl Carrier Protein Reductase | 4U0K | -8.1 to -9.3 | Tyr158, Met161, Ile215 | researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time nih.gov. MD simulations are performed on the most promising ligand-protein complexes identified through docking biointerfaceresearch.com.

By simulating the physical movements of atoms and molecules, MD studies can confirm whether a ligand remains stably bound within the active site researchgate.netresearchgate.net. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues researchgate.netresearchgate.net. For benzothiazole derivatives targeting enzymes like SARS-CoV-2 Mpro, MD simulations lasting up to 100 nanoseconds have been used to validate the stability of the docked poses, showing minimal fluctuations and confirming that key hydrogen bonds and hydrophobic interactions are maintained throughout the simulation nih.gov.

Binding Free Energy Calculations (e.g., MM/PBSA analysis)

To obtain a more quantitative estimate of binding affinity, binding free energy calculations are often performed on the trajectories generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose nih.gov.

This method calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models nih.gov. It provides a more accurate prediction of ligand-binding affinities than docking scores alone by accounting for factors like electrostatic contributions and solvation energies. For potential anti-tumor agents, MM/PBSA analysis has been used to calculate the binding free energy (ΔG bind) of ligand-protein complexes, helping to rank and identify the most potent candidates for further development nih.gov.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to exert a specific biological activity nih.govnih.gov.

A pharmacophore model can be generated from a set of active molecules, such as derivatives of this compound. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required structural features but may have a different core scaffold nih.govmdpi.com. This approach enriches the selection of potential hits for experimental testing and can lead to the discovery of new chemical classes of inhibitors nih.gov. For instance, pharmacophore models based on benzothiazole-containing inhibitors have been successfully used to identify new, potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase nih.gov. This strategy is highly effective for filtering large compound libraries and prioritizing molecules with a higher probability of being active, thus accelerating the hit-to-lead process nih.govmdpi.com.

In silico Drug-Likeness and ADME Predictions

A foundational aspect of in silico drug-likeness assessment is the evaluation of Lipinski's rule of five. drugbank.com This rule establishes a set of guidelines for the physicochemical properties of a compound that are associated with good oral bioavailability. The parameters include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). Generally, an orally active drug is expected to have a molecular weight of less than 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. drugbank.com Studies on various benzothiazole derivatives have shown that these compounds often exhibit favorable Lipinski profiles, suggesting a good potential for oral administration. nih.govorientjchem.org

Beyond Lipinski's rule, other computational models are employed to predict a more comprehensive ADME profile. These models can estimate properties such as aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like the cytochrome P450 family. For instance, high gastrointestinal absorption is a desirable trait for orally administered drugs, and in silico models can predict this with reasonable accuracy. nih.gov Similarly, predicting whether a compound can cross the blood-brain barrier is crucial, especially for drugs targeting the central nervous system. For many benzothiazole derivatives, a high bioavailability score is often predicted, indicating good potential for oral absorption and distribution. researchgate.net

The following interactive data tables present representative in silico predictions for a series of hypothetical this compound derivatives, illustrating the types of data generated in such computational studies.

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |

| CHBT-001 | C₇H₆ClN₃S | 199.66 | 2.1 | 2 | 4 | 0 |

| CHBT-002 | C₁₄H₁₀ClN₃OS | 303.77 | 3.5 | 2 | 5 | 0 |

| CHBT-003 | C₁₅H₁₂ClN₃S | 301.79 | 4.2 | 2 | 4 | 0 |

| CHBT-004 | C₁₄H₉Cl₂N₃S | 338.21 | 4.5 | 2 | 4 | 0 |

| CHBT-005 | C₁₅H₁₁ClN₄O₂S | 362.79 | 3.8 | 3 | 7 | 0 |

Table 2: Predicted ADME Properties

| Compound ID | Gastrointestinal Absorption | Blood-Brain Barrier Permeant | Bioavailability Score |

| CHBT-001 | High | Yes | 0.55 |

| CHBT-002 | High | No | 0.55 |

| CHBT-003 | High | No | 0.55 |

| CHBT-004 | High | No | 0.55 |

| CHBT-005 | High | No | 0.55 |

These predictive studies are a cornerstone of modern medicinal chemistry, enabling researchers to refine the chemical structures of lead compounds to optimize their pharmacokinetic profiles. For derivatives of this compound, in silico ADME and drug-likeness predictions serve as an essential filtering step, ensuring that the most promising candidates are advanced in the drug discovery pipeline.

Biological Activity Profiles and Mechanistic Investigations of 5 Chloro 2 Hydrazinyl 1,3 Benzothiazole Derivatives

Antimicrobial Activity Investigations

The benzothiazole (B30560) nucleus is a prominent heterocyclic scaffold known to confer significant antimicrobial properties. The introduction of a chlorine atom at the 5-position and a hydrazinyl group at the 2-position creates a core structure, from which numerous derivatives have been synthesized and evaluated for their efficacy against a wide array of pathogenic microorganisms. Structure-activity relationship (SAR) studies have frequently indicated that the presence of an electronegative chloro group at the 5-position of the benzothiazole ring can enhance antibacterial activity.

Antibacterial Efficacy against Gram-Positive Bacteria (Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes)

Derivatives of 5-chloro-2-hydrazinyl-1,3-benzothiazole have been the subject of numerous studies to ascertain their effectiveness against Gram-positive bacteria. Research has shown that modifications of the hydrazinyl moiety can lead to compounds with significant antibacterial potency. For instance, certain benzothiazole-based azo dyes where a chloro group is present at the 5-position have demonstrated notable activity.

Similarly, various benzothiazole derivatives have been synthesized and show potent activity against strains like Staphylococcus aureus. In one study, benzothiazole-thiophene derivatives with a chloro group at the 5-position of the benzothiazole moiety showed equipotent inhibition against S. aureus when compared to the standard drug ciprofloxacin. Another study reported that hydrazide–hydrazone derivatives of isonicotinic acid exhibited very strong activity against all tested Gram-positive bacteria, including S. aureus and S. epidermidis. While specific data for a unified series of this compound derivatives is dispersed, the collective findings underscore the potential of this scaffold.

Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzothiazole-thiophene derivative (with 5-chloro group) | Staphylococcus aureus | 6.25 ± 0.27 | |

| Isatin-benzothiazole derivative (41c) | Staphylococcus aureus | 12.5 | |

| Isonicotinic acid hydrazide-hydrazone (15) | Staphylococcus aureus ATCC 6538 | 1.95 | |

| Isonicotinic acid hydrazide-hydrazone (15) | Staphylococcus epidermidis ATCC 12228 | 1.95 | |

| 5-methylphenanthridium benzothiazole (98a/98b) | Streptococcus pyogenes | 1-4 |

Note: The compounds listed are structurally related derivatives, highlighting the activity of the broader benzothiazole class.

Antibacterial Efficacy against Gram-Negative Bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus mirabilis, Salmonella typhi)

The efficacy of this compound derivatives extends to Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their complex outer membrane. Studies on benzothiazole derivatives of isatin (B1672199) have indicated superior activity against Gram-negative strains compared to Gram-positive ones. For example, one such derivative demonstrated excellent antibacterial activity against E. coli and P. aeruginosa, with Minimum Inhibitory Concentration (MIC) values lower than the reference drug ciprofloxacin.

Furthermore, antipyrine-containing benzothiazole-based azo dyes with a 5-chloro substitution have shown antibacterial action comparable to streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumoniae. Hydrazide derivatives have also been reported to possess activity against E. coli.

Table 2: Antibacterial Activity of Selected Benzothiazole Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isatin-benzothiazole derivative (41c) | Escherichia coli | 3.1 | |

| Isatin-benzothiazole derivative (41c) | Pseudomonas aeruginosa | 6.2 | |

| Antipyrine-benzothiazole azo dye (with 5-chloro group) | Klebsiella pneumoniae | 25-50 | |

| 1,3-benzothiazole-2-yl-hydrazone (3a) | Escherichia coli | >100 | |

| 1,3-benzothiazole-2-yl-hydrazone (3a) | Klebsiella pneumoniae | >100 | |

| Antipyrine-benzothiazole azo dye (with 5-chloro group) | Salmonella typhimurium | 25-50 |

Note: The compounds listed are structurally related derivatives, highlighting the activity of the broader benzothiazole class. Data for Proteus mirabilis was not specifically found for this scaffold.

Antifungal Efficacy against Fungal Strains (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum)

In addition to antibacterial properties, derivatives of the benzothiazole scaffold have been investigated for their potential to combat fungal infections. Hydrazine-based compounds, in particular, have shown promising results against various fungal species. For instance, certain hydrazine (B178648) derivatives have demonstrated excellent activity against Candida albicans. One study found that integrating a para-chlorine atom on an aromatic moiety attached to a hydrazine linker increased activity against C. albicans, with a reported MIC of 5.6 µg/mL.

Other research into 1,3-benzothiazole-2-yl-hydrazones has demonstrated moderate activity against both Aspergillus niger and Candida albicans. Thiazolylhydrazone derivatives have also been identified as potent antifungal agents against C. albicans, with some compounds showing MIC values as low as 0.125–2.0 μg/mL against clinical isolates.

Table 3: Antifungal Activity of Selected Benzothiazole and Hydrazine Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Hydrazine derivative with p-chlorophenyl moiety (2c) | Candida albicans | 5.6 | |

| Thiazolylhydrazone derivative (3) | Candida albicans (clinical isolate) | 0.125–2.0 | |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans ATCC 10231 | 3.9 | |

| 1,3-benzothiazole-2-yl-hydrazone | Aspergillus niger | >100 |

Note: The compounds listed are structurally related derivatives. Specific data for Monascus purpureus and Penicillium citrinum for this scaffold were not prominently available in the reviewed literature.

Anticancer / Antitumor Activity Assessments

The benzothiazole scaffold is a well-established pharmacophore in anticancer drug discovery. The presence of the 5-chloro substituent on the benzothiazole ring has been shown to enhance cytotoxic activity against various cancer cell lines.

Cytotoxic Potential against Diverse Cancer Cell Lines (e.g., HeLa, COS7, PC3, A431, A375, Bcap37, MCF7, MDA-MB-468, HCT116)

Derivatives of this compound have demonstrated a broad spectrum of cytotoxic activity. For example, in a study of benzothiazole acylhydrazones, it was determined that the 5-chloro substitution on the benzothiazole ring generally enhances cytotoxic activity against carcinogenic cell lines.

Specific derivatives have shown notable potency against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. For instance, a 2-aminobenzothiazole (B30445) hybrid (4a) showed potent IC50 values of 3.84 µM and 5.61 µM against MCF-7 and HCT-116 cells, respectively. Hydrazine-based benzothiazole derivatives have also exhibited significant cytotoxicity against cervical cancer (HeLa) and kidney fibroblast (COS-7) cell lines. While data across all listed cell lines for a single, consistent series of this compound derivatives is not available, the existing research strongly supports the anticancer potential of this structural class.

Table 4: Cytotoxic Activity of Selected Benzothiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Hydrazine-based benzothiazole (11) | HeLa (Cervical Cancer) | 2.41 | |

| Hydrazine-based benzothiazole (11) | COS-7 (Kidney Fibroblast) | 4.31 | |

| 2-Aminobenzothiazole hybrid (4a) | HCT-116 (Colorectal Carcinoma) | 5.61 | |

| 2-Aminobenzothiazole hybrid (4a) | MCF-7 (Breast Adenocarcinoma) | 3.84 | |

| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(...)-acetohydrazide (4d) | MCF-7 (Breast Adenocarcinoma) | 16.53 | |

| Chromone-benzothiazole derivative (7h) | HeLa (Cervical Cancer) | 3.99 | |

| Chromone-benzothiazole derivative (7l) | HCT116 (Colorectal Carcinoma) | 5.56 |

Note: The compounds listed are structurally related derivatives. Specific IC50 data for PC3, A431, A375, Bcap37, and MDA-MB-468 cell lines for the core scaffold were not prominently available in the reviewed literature.

Investigations into Cellular Mechanisms of Action (e.g., Apoptosis Induction, Inhibition of Specific Enzymes like Monoacylglycerol Lipase (B570770) (hMAGL), VEGFR-2, ATR kinase)

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. Derivatives of the benzothiazole scaffold have been shown to exert their anticancer effects through various cellular pathways.

Apoptosis Induction: A primary mechanism by which many anticancer drugs eliminate tumor cells is the induction of apoptosis, or programmed cell death. Flow cytometric analysis of various thiazole (B1198619) and benzothiazole derivatives containing a hydrazone moiety has confirmed their ability to induce apoptosis in cancer cells. For example, certain 2-(2-hydrazinyl)-1,3-thiazole derivatives were found to profoundly induce apoptosis, as evidenced by increased caspase-3/7 activity. Similarly, other thiazole derivatives with a hydrazide-hydrazone structure were shown to induce apoptosis in HepG2 cells, leading to S-phase cell-cycle arrest.

Enzyme Inhibition:

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of this kinase is a validated strategy in cancer therapy. Several studies have identified benzothiazole derivatives as potent VEGFR-2 inhibitors. A novel series of 2-aminobenzothiazole hybrids produced a lead compound that inhibited VEGFR-2 with an IC50 value of 91 nM. Another study on thiazole derivatives identified a compound with a significant VEGFR-2 inhibitory activity (IC50 = 0.093 µM). The presence of a chloro-substituent on related scaffolds has also been associated with significant inhibition of VEGF-induced cell proliferation through the suppression of VEGFR2 phosphorylation.

ATR kinase: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) pathway. A novel series of benzothiazole and chromone (B188151) derivatives were synthesized and evaluated as potential inhibitors of ATR kinase. One of the lead compounds from this series showed inhibition of Chk1 phosphorylation, a downstream target of ATR, indicating its potential as an ATR kinase inhibitor.

Monoacylglycerol Lipase (hMAGL): No specific research findings linking this compound derivatives to the inhibition of human monoacylglycerol lipase (hMAGL) were identified in the reviewed literature.

Anti-Tuberculosis Activity Research

The quest for novel anti-tuberculosis agents has led to the exploration of this compound derivatives as a promising chemical scaffold. Numerous analogues have been synthesized and have demonstrated significant inhibitory action against various strains of Mycobacterium tuberculosis.

Inhibitory Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv, H37Ra)

The in vitro antimycobacterial efficacy of benzothiazole-based hydrazone derivatives has been a key area of study. Research has consistently shown that structural modifications, particularly the inclusion of a chloro substituent on the benzothiazole ring, can result in potent activity against both the virulent H37Rv and the avirulent H37Ra strains of M. tuberculosis.

For example, certain benzylsulfanyl benzo-heterocycle hydrazones have exhibited notable activity against the H37Rv strain, with some derivatives showing sub-micromolar Minimum Inhibitory Concentration (MIC) values. nih.gov It has also been noted that the presence of a chloro group on the aromatic ring of some hybrid molecules can enhance antitubercular activity against the H37Rv strain. pulsus.com

Further studies on derivatives of isonicotinoylhydrazonobutanoic acid have demonstrated potent activity against both H37Ra and H37Rv strains, with MIC values recorded as low as 1 µg/mL. nih.gov The table below presents the antimycobacterial activity of selected hydrazone derivatives, underscoring the potential of this class of compounds.

**Table 1: Inhibitory Activity of Representative Hydrazone Derivatives against *M. tuberculosis***

| Compound Class | Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isonicotinyl Hydrazone Derivatives | H37Rv | 0.23 - 0.24 (µM) | nih.gov |

| Isonicotinoylhydrazonobutanoic Acid Derivatives | H37Ra | 1 | nih.gov |

| Isonicotinoylhydrazonobutanoic Acid Derivatives | H37Rv | 1 | nih.gov |

| Benzoyl Hydrazide-Isatin Hydrazones | H37Rv | 12.4 (µM) | pulsus.com |

Identification and Targeting of Key Mycobacterial Proteins (e.g., DprE1)

The mode of action for many antitubercular benzothiazole derivatives is through the inhibition of vital mycobacterial enzymes. A primary target that has been identified is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme that is critical for the biosynthesis of the mycobacterial cell wall. vlifesciences.complos.org

Benzothiazole-based compounds have been specifically investigated as inhibitors of DprE1. researchgate.net The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a fundamental component of the M. tuberculosis cell wall, which ultimately leads to the death of the bacterium. nih.govnih.gov This has been further supported by molecular docking studies that have visualized the binding interactions of benzothiazole derivatives within the active site of DprE1. nih.gov Although direct inhibition of DprE1 by this compound derivatives is an area of ongoing research, the established activity of the broader class of benzothiazoles against this enzyme points to a probable mechanism of action.

Antidiabetic Activity Studies

Beyond their antimicrobial capabilities, derivatives of this compound are also being investigated for their potential role in managing diabetes. This research has centered on their capacity to influence glucose metabolism via several cellular pathways.

Modulation of Glucose Uptake in Cellular Models (e.g., L6 myotubes)

It has been demonstrated that benzothiazole derivatives can promote glucose uptake in skeletal muscle cells, which is a vital process for maintaining glucose balance. nih.gov The L6 myotube cell line, a widely used in vitro model for skeletal muscle, has been pivotal in these findings. japer.innih.gov

Studies have revealed that certain benzothiazole derivatives can markedly increase the rate of glucose uptake in these L6 myotubes. nih.gov This is a critical action for the removal of glucose from the bloodstream and is a primary focus of many antidiabetic treatments. The capacity of these compounds to enhance glucose uptake indicates their potential for improving insulin (B600854) sensitivity and controlling hyperglycemia.

Activation of AMP-activated protein kinase (AMPK) Pathways

The enhanced glucose uptake facilitated by benzothiazole derivatives has been mechanistically linked to the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK acts as a master regulator of cellular energy homeostasis, and its activation is known to promote glucose transport. nih.govnih.govmdpi.com

Specific benzothiazole derivatives have been identified as effective activators of AMPK. nih.gov The activation of this pathway in L6 myotubes by these compounds initiates a series of downstream events that culminate in increased glucose uptake. nih.gov This dual functionality makes benzothiazole derivatives promising candidates for the development of new antidiabetic medications.

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., α-amylase, α-glucosidase)

A further area of exploration into the antidiabetic potential of this compound derivatives is their capacity to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govnih.govdovepress.commdpi.com These enzymes are crucial for the digestion of complex carbohydrates into absorbable simple sugars.

Research into benzothiazole-linked hydroxypyrazolones has shown their potential to inhibit both α-amylase and α-glucosidase. nih.gov By blocking these enzymes, these derivatives can slow the absorption of glucose from the digestive tract, thereby mitigating post-meal spikes in blood sugar. The inhibitory concentrations (IC50) for some of these derivatives against α-glucosidase have been reported in the micromolar range, signifying considerable potency.

Table 2: α-Glucosidase Inhibitory Activity of Representative 1,2-Benzothiazine Derivatives

| Compound Class | IC50 (µM) | Reference |

|---|---|---|

| 1,2-Benzothiazine-N-arylacetamides | 18.25 - 35.14 | mdpi.com |

Anti-Inflammatory Activity Evaluation

Inflammation is a complex biological response to harmful stimuli, and the development of effective anti-inflammatory agents is a key area of pharmaceutical research. Derivatives of benzothiazole have been investigated for their potential to modulate inflammatory pathways.